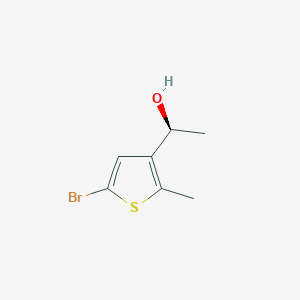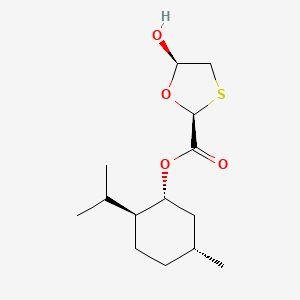
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is an intermediate used in the synthesis of various organic compounds, including natural products with anti-inflammatory properties . This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester typically involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: The ester is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
Comparison with Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester, used in various organic reactions.
Methyl Vinyl Ketone: Another precursor, involved in the Michael addition reaction.
Ethyl Butyrate: A structurally similar ester with different applications, primarily in the flavor and fragrance industry.
Uniqueness: this compound is unique due to its dual functionality as both a ketone and an ester, allowing it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of bioactive compounds further highlights its importance in research and industry.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 4-methyl-3,5-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(11)7(3)9(12)6-10(13)14-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
QWDTXHYHAOWAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

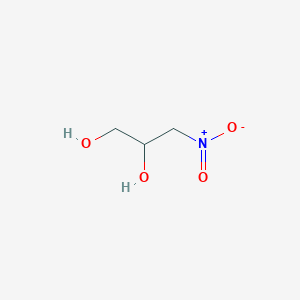
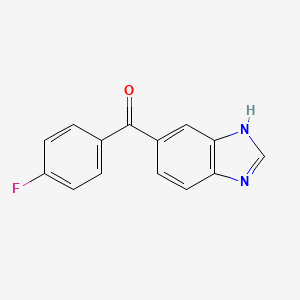
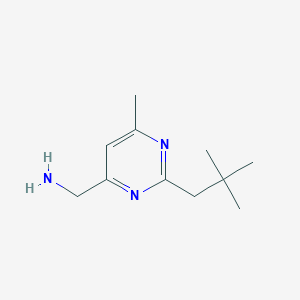
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
